4-Chloroquinazoline-8-carbonyl chloride
Description
Properties
Molecular Formula |
C9H4Cl2N2O |
|---|---|
Molecular Weight |
227.04 g/mol |
IUPAC Name |
4-chloroquinazoline-8-carbonyl chloride |
InChI |
InChI=1S/C9H4Cl2N2O/c10-8-5-2-1-3-6(9(11)14)7(5)12-4-13-8/h1-4H |
InChI Key |
ZZGKHDSMCINHRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)N=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves two major steps:
Synthesis of Quinazoline Carboxylic Acid Precursors
The quinazoline ring system can be constructed via condensation reactions involving anthranilamide derivatives and aldehydes or nitriles, followed by cyclization. For example:
Anthranilamide reacts with appropriate aldehydes under ferric chloride catalysis to form 2-arylquinazolin-4(3H)-ones, which can be further functionalized to introduce carboxylic acid groups at the 8-position.
Alternatively, condensation of 2-aminobenzophenone derivatives with aldehydes and ammonium acetate can yield quinazoline rings bearing carboxyl groups at the 4- or 8-position, depending on substitution patterns.
Conversion of Carboxylic Acid to Acyl Chloride
The critical step to obtain this compound is the chlorination of the carboxylic acid group at the 8-position to form the acyl chloride. Common chlorinating reagents include:
- Thionyl chloride (SOCl₂)
- Phosgene (COCl₂)
- Oxalyl chloride ((COCl)₂)
- Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)
These reagents convert the quinazoline-8-carboxylic acid to the corresponding acyl chloride under mild to moderate heating conditions, often in the presence of catalytic amounts of DMF to enhance reaction rates.
Representative Preparation Procedure
Based on literature and patent sources, a typical preparation procedure is as follows:
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Quinazoline-8-carboxylic acid (starting material) | Prepared via condensation and cyclization from anthranilamide and aldehyde derivatives | Known compound from literature |
| 2 | Thionyl chloride (SOCl₂), catalytic DMF, reflux (60-80 °C) | Conversion of carboxylic acid to acyl chloride | High yield (typically >85%) |
| 3 | Workup: Removal of excess SOCl₂ under reduced pressure, precipitation in cold water | Isolation of this compound as solid | Purity confirmed by melting point, IR, NMR |
Alternative Halogenation at 4-Position
The 4-chloro substituent on the quinazoline ring is often introduced by halogenation of the corresponding 4-hydroxyquinazoline using reagents such as phosphoryl chloride (POCl₃), thionyl chloride, or carbonyl halides. This halogenation step is usually performed prior to or after the acyl chloride formation depending on the synthetic route.
Analysis and Discussion of Preparation Methods
Advantages and Limitations
Reaction Conditions
Typical chlorination reactions are conducted at temperatures ranging from room temperature to reflux (60–115 °C), depending on the reagent and substrate stability.
Catalytic DMF (a few drops) is often added to activate chlorinating reagents via formation of Vilsmeier intermediates, increasing efficiency.
The reaction time varies from 2 to 18 hours, with longer times often improving conversion but requiring monitoring to avoid decomposition.
Spectral and Physical Data for this compound
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinazoline-8-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as 1-phenyl-3-methylpyrazol-5-one in the presence of a base like triethylamine in dimethylformamide (DMF).
Oxidation and Reduction: These reactions can be carried out using common oxidizing and reducing agents under controlled conditions.
Major Products: The major products formed from these reactions include substituted quinazolines, which have significant biological activities .
Scientific Research Applications
4-Chloroquinazoline-8-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloroquinazoline-8-carbonyl chloride involves its interaction with molecular targets such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound’s effects are mediated through the inhibition of key enzymes and receptors in these pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloroquinazoline-8-carbonyl chloride with structurally analogous compounds, emphasizing differences in molecular structure, substituents, and functional groups.
Key Structural and Functional Differences
Core Heterocycle: Quinazoline (two nitrogen atoms at positions 1 and 3) vs. Quinoline (one nitrogen at position 1). Quinazolines exhibit greater π-electron deficiency, enhancing electrophilicity and binding to biological targets like ATP-binding pockets . Example: The carbonyl chloride in this compound is more reactive than the methoxy group in 4-Chloro-8-fluoro-7-methoxyquinazoline, enabling facile derivatization .
Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine at C4 in quinazolines increases electrophilicity, while fluorine at C8 (in 4-Chloro-8-fluoro-7-methoxyquinazoline) enhances metabolic stability . Bulkier Groups: The 3-propoxyphenyl group in 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride introduces steric hindrance, reducing reactivity compared to smaller substituents .
Functional Group Reactivity: Carbonyl Chloride (COCl): Present in both this compound and 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, this group facilitates nucleophilic substitution reactions, making these compounds critical for synthesizing amides or esters . Hydrazine (NHNH₂): In 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride, this group enables chelation of metal ions or formation of Schiff bases, useful in coordination chemistry .
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing 4-Chloroquinazoline-8-carbonyl chloride's purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the quinazoline core and substituents. Chlorine atoms induce distinct deshielding effects on adjacent protons .
- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretching vibrations (~1750–1800 cm) and C–Cl bonds (~550–850 cm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and acetonitrile/water gradient elution .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode to detect the molecular ion peak and confirm molecular weight .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear impervious nitrile gloves, tightly sealed goggles, and a lab coat to prevent skin/eye contact. Inspect gloves for defects before use .
- Ventilation : Use a fume hood to avoid inhalation of vapors. Monitor airborne concentrations with real-time sensors .
- Emergency Procedures : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
- Storage : Store in a desiccator under inert gas (e.g., argon) to prevent hydrolysis. Keep away from moisture and bases .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize hydrolysis of the carbonyl chloride group during synthetic procedures?
- Methodological Answer :
- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane, THF) pre-dried over molecular sieves. Avoid protic solvents like water or alcohols .
- Temperature Control : Conduct reactions at low temperatures (−20°C to 0°C) to slow hydrolysis kinetics. Monitor via in-situ IR or Raman spectroscopy .
- Catalytic Additives : Introduce scavengers like molecular sieves (3Å) or triethylamine to sequester trace water .
- Kinetic Studies : Perform time-resolved H NMR to quantify hydrolysis rates under varying pH and humidity conditions .
Q. What computational strategies are effective in predicting the reactivity of this compound with nucleophilic agents?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic sites. Use B3LYP/6-311+G(d,p) basis sets for accuracy .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents to predict reaction pathways with amines or thiols .
- Docking Studies : Map electrostatic potential surfaces to assess binding affinities with biological targets (e.g., enzyme active sites) .
Q. How should researchers address discrepancies in reported reaction yields involving this compound?
- Methodological Answer :
- Variable Analysis : Systematically test parameters (e.g., stoichiometry, solvent purity, catalyst loading) using design-of-experiments (DoE) software .
- Side-Reaction Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) and adjust conditions accordingly .
- Cross-Validation : Replicate published protocols with independent quality-controlled reagents to isolate procedural inconsistencies .
Key Considerations for Interdisciplinary Studies
- Pharmacological Screening : Combine synthetic workflows with in vitro assays (e.g., kinase inhibition) to evaluate bioactivity. Use LC-MS to monitor metabolite formation .
- Environmental Impact : Assess ecotoxicity via Daphnia magna assays or computational QSAR models to predict biodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
